1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
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Overview
Description
1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group, an imidazolyl group, and a piperazinyl group
Scientific Research Applications
1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the imidazole group, and finally the attachment of the methoxyphenyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the imidazole ring can produce a dihydroimidazole derivative.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, while the piperazine ring can bind to receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a phenyl group.
Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities with the phenyl group.
tert-Butyl carbamate: Contains a piperazine ring similar to the target compound.
Uniqueness
1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group, imidazole ring, and piperazine ring in a single molecule allows for diverse interactions and applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-3-5-14(22-2)6-4-13;/h3-8H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKXNBPOKIDWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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